molecular formula C19H22ClNO4 B000650 Naloxone hydrochloride CAS No. 357-08-4

Naloxone hydrochloride

Cat. No. B000650
CAS RN: 357-08-4
M. Wt: 363.8 g/mol
InChI Key: RGPDIGOSVORSAK-STHHAXOLSA-N
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Description

Naloxone Hydrochloride is a synthetic congener of oxymorphone . It is an opioid antagonist, meaning it attaches to opioid receptors and reverses and blocks the effects of other opioids . It is primarily used to rapidly reverse an opioid overdose . It has no effect on someone who does not have opioids in their system .


Synthesis Analysis

The synthetic method of Naloxone Hydrochloride involves the use of thebaine, formic acid, m-chloro-benzoic acid peroxide, and Raney’s nickel .


Molecular Structure Analysis

Naloxone Hydrochloride is chemically known as 17-allyl-4,5α-epoxy,3-14-dihydroxymorphinan-6-one hydrochloride . It has a molecular weight of 363.84 .


Chemical Reactions Analysis

Naloxone Hydrochloride works by attaching to opioid receptors to reverse and block the effects of other opioids . It has a high affinity for μ-opioid receptors, where it acts as an inverse agonist .


Physical And Chemical Properties Analysis

Naloxone Hydrochloride is a white to slightly off-white powder . It is soluble in water, in dilute acids, and in strong alkali; slightly soluble in alcohol; practically insoluble in ether and in chloroform .

Scientific Research Applications

Opioid Overdose Reversal

Naloxone Hydrochloride is a fast-acting inverse agonist of the mu-opioid receptor that can be used to competitively inhibit the binding of opioid compounds . It is a key component of health systems designed to reverse opioid overdoses . The effectiveness of naloxone in this context has been well-documented .

Harm Reduction Interventions

Naloxone-based interventions are part of a broader harm reduction strategy. These interventions are designed to empower the social identity of trained and untrained bystanders, creating conditions necessary for skills transfer and diffusion of the intervention into social networks .

Overdose Death Reduction

The use of naloxone has been linked to a reduction in overdose deaths. This is achieved through the implementation of naloxone-based interventions that focus on the contexts and mechanisms that contribute to the success of the intervention .

Reversal of Cardiogenic Shock

Naloxone has been explored for its potential to reverse cardiogenic shock . This application is still under research and further studies are needed to confirm its effectiveness.

Treatment of Dissociative and Eating Disorders

There is ongoing research into the use of naloxone for the treatment of dissociative and eating disorders . While the results are promising, more research is needed in this area.

Prevention of Latent Sensitization of Postsurgical Pain

Naloxone has been studied for its potential to prevent latent sensitization of postsurgical pain . This could have significant implications for postoperative care and pain management.

Mechanism of Action

Target of Action

Naloxone hydrochloride primarily targets the μ-opioid receptors (MOR) . These receptors are a class of opioid receptors with high affinity for enkephalins and beta-endorphins. They are the primary targets of most opioid drugs and play a crucial role in pain relief, reward, and addictive behaviors .

Mode of Action

Naloxone hydrochloride acts as an inverse agonist at the μ-opioid receptors . It works by competitively displacing opioid agonists at these receptors . This action results in the rapid removal of any other drugs bound to these receptors .

Biochemical Pathways

The primary biochemical pathway affected by naloxone hydrochloride is the opioid receptor pathway . By acting as an inverse agonist at the μ-opioid receptors, naloxone hydrochloride prevents the activation of these receptors by opioid drugs. This action disrupts the normal functioning of the pathway, leading to a reversal of the effects of the opioids .

Pharmacokinetics

Naloxone hydrochloride is rapidly eliminated due to high clearance, with a half-life of 60–120 minutes . It is primarily administered via intravenous, intramuscular, and intranasal routes . The nasal route is often preferred for take-home naloxone, with a bioavailability of about 50% . Nasal uptake is likely slower than intramuscular, as reversal of respiration lags behind intramuscular naloxone in overdose victims .

Result of Action

The primary molecular effect of naloxone hydrochloride is the reversal of opioid-induced respiratory depression, sedation, and hypotension . At the cellular level, naloxone hydrochloride prevents or reverses the effects of opioids, including life-threatening symptoms such as respiratory depression, reduced heart rate, slurred speech, drowsiness, and constricted pupils .

Action Environment

Environmental factors can influence the action of naloxone hydrochloride. Pharmacists should continue to emphasize the importance of appropriate storage of naloxone kits to ensure optimal efficacy .

properties

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14-,17+,18+,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDIGOSVORSAK-STHHAXOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

465-65-6 (Parent)
Record name Naloxone hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70957097
Record name Naloxone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Naloxone hydrochloride

CAS RN

357-08-4
Record name Naloxone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naloxone hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naloxone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α)-17-allyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALOXONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F850569PQR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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